alpha-Methyltryptamine

Catalog No.
S11153397
CAS No.
304-54-1
M.F
C11H14N2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyltryptamine

CAS Number

304-54-1

Product Name

alpha-Methyltryptamine

IUPAC Name

1-(1H-indol-3-yl)propan-2-amine

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C11H14N2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13H,6,12H2,1H3

InChI Key

QSQQQURBVYWZKJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)N

Description

Alpha-methyltryptamine is a tryptamine derivative having a methyl substituent at the alpha-position.
Alpha-methyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Indopan (alpha-methyltryptamine) is a stimulant and psychoactive drug which produces effects similar to 3,4-methylenedioxy-N-methylamphetamine (MDMA), despite being structurally dissimilar. It was developed in the 1960's by Upjohn with the intention for use as an antidepressant. In the 1990's, indopan became regulated as a Schedule I controlled substance in the United states.

Alpha-Methyltryptamine is a synthetic compound belonging to the tryptamine family, characterized by its structural similarity to serotonin. Initially developed as an antidepressant in the 1960s, it was marketed in the Soviet Union under the name "Indopan." As a psychoactive substance, alpha-methyltryptamine exhibits properties of a psychedelic, stimulant, and entactogen. Its effects can last from 18 to 24 hours, with onset times ranging from 2 to 3 hours after administration. Common side effects include agitation, pupil dilation, and increased heart rate .

Alpha-methyltryptamine undergoes various chemical transformations in biological systems. It acts primarily as a releasing agent for serotonin, norepinephrine, and dopamine while also functioning as a weak monoamine oxidase inhibitor. The compound's metabolism involves several pathways, including oxidation and conjugation reactions such as glucuronidation and sulfation. Notably, its metabolites can be identified through high-resolution mass spectrometry techniques .

Key Reactions:

  • Oxidation: Converts alpha-methyltryptamine into various hydroxylated metabolites.
  • Sulfation: Involves the addition of sulfate groups to the molecule.
  • N-Acetylation: Leads to the formation of N-acetylated derivatives .

Alpha-methyltryptamine exhibits significant biological activity through its interaction with serotonin receptors. It primarily acts as an agonist at the 5-HT2 receptor and influences neurotransmitter reuptake mechanisms. Its dual role as a stimulant and hallucinogen is attributed to its ability to mimic serotonin's effects while also inhibiting monoamine oxidase activity. This mechanism enhances its psychoactive properties and contributes to its long duration of action .

Effects on Neurotransmission:

  • Serotonin: Increases release and inhibits reuptake.
  • Norepinephrine: Similar effects as with serotonin.
  • Dopamine: Acts as a releasing agent.

The synthesis of alpha-methyltryptamine can be achieved through multiple routes:

  • Nitroaldol Condensation:
    • Involves the reaction between indole-3-carboxaldehyde and nitroethane in the presence of ammonium acetate.
    • The resulting product is then reduced using lithium aluminum hydride or copper(II) chloride with sodium borohydride.
  • Condensation with Hydroxylamine:
    • This method starts with indole-3-acetone followed by reduction of the obtained ketoxime using lithium aluminum hydride .

Studies have shown that alpha-methyltryptamine interacts significantly with various neurotransmitter systems. Its role as a monoamine oxidase inhibitor raises concerns regarding potential interactions with other serotonergic drugs, leading to serotonin syndrome—a potentially life-threatening condition characterized by excessive serotonergic activity.

Notable Findings:

  • Severe serotonin syndrome has been reported following ingestion of high doses.
  • Interaction with other psychoactive substances can exacerbate side effects such as agitation and tachycardia .

Alpha-methyltryptamine shares structural and functional similarities with several other compounds in the tryptamine family. Below is a comparison highlighting its uniqueness:

CompoundStructural FeaturesUnique Properties
Alpha-EthyltryptamineEthyl group at alpha carbonMore potent stimulant effects
N,N-DimethyltryptamineTwo methyl groups on nitrogenStronger hallucinogenic effects
Alpha-MethylserotoninMethyl group at alpha carbonDirectly related to serotonin's structure
IndolylpropylaminopentaneLonger alkyl chainDistinct psychoactive profile

The origins of alpha-Methyltryptamine trace back to the early 20th century. Initial synthetic efforts were documented by 1929, though systematic pharmacological investigation began in the late 1950s. During this period, researchers at Upjohn explored its potential as a psychotropic agent, culminating in its brief clinical use in the Soviet Union under the brand name Indopan (or Indopane) as an antidepressant in the 1960s. The compound’s antidepressant properties were attributed to its monoaminergic activity, though its clinical adoption was short-lived due to emerging alternatives and regulatory shifts.

The 1960s also marked alpha-Methyltryptamine’s entry into recreational use, driven by its stimulant and entactogenic effects. This dual identity—medicinal and recreational—underscores its complex pharmacological profile. By the 1990s, reports of its non-medical use surged, prompting regulatory agencies to classify it as a controlled substance in multiple jurisdictions, including the United States.

Key Historical Milestones

YearEventSignificance
1929Initial synthesisFirst chemical characterization
1950sPharmacological studiesIdentification of monoaminergic effects
1960sClinical use in USSRMarketed as Indopan for depression
1990sRecreational emergenceIncreased non-medical use

Chemical Classification Within the Tryptamine Family

alpha-Methyltryptamine belongs to the substituted tryptamine family, characterized by an indole ring fused to an ethylamine sidechain. Its structural distinction lies in the alpha-methyl group (−CH3) attached to the ethylamine sidechain’s alpha carbon (Table 1). This modification differentiates it from prototypical tryptamines like N,N-dimethyltryptamine (DMT) and psilocybin, which feature substitutions on the indole nitrogen or sidechain terminal amine.

Structural Comparison of Select Tryptamines

CompoundSubstitution PatternKey Features
TryptamineUnsubstitutedBaseline structure
DMTN,N-dimethylationPsychedelic; short-acting
Psilocybin4-phosphoryloxyProdrug to psilocin
alpha-Methyltryptamineα-methylMonoamine releaser

The alpha-methyl group confers unique pharmacokinetic and pharmacodynamic properties. Unlike N-substituted tryptamines, which primarily interact with serotonin receptors, alpha-Methyltryptamine acts as a triple monoamine releasing agent, promoting the efflux of serotonin, dopamine, and norepinephrine. This mechanistic divergence is attributed to steric and electronic effects of the alpha-methyl group, which enhance substrate affinity for monoamine transporters while reducing susceptibility to enzymatic degradation.

Further structural analogs, such as alpha-Ethyltryptamine and alpha,N-Dimethyltryptamine, highlight the versatility of alpha-alkylation in modulating activity. For instance, N-methylation of alpha-Methyltryptamine yields alpha,N-Dimethyltryptamine, a compound with mixed monoamine oxidase inhibitory and receptor antagonist properties. Such modifications underscore the structure-activity relationships (SARs) critical to designing tryptamine-based therapeutics.

Synthetic Pathways and Derivatives

alpha-Methyltryptamine’s synthesis typically involves:

  • Nitroolefin formation from substituted indoles.
  • Reductive amination using lithium aluminum hydride.

Recent studies have explored halogenated derivatives, such as 5-chloro-alpha-methyltryptamine, which exhibit enhanced dopamine release selectivity compared to the parent compound. These advances highlight the potential for tailored analogs in treating neuropsychiatric disorders, though clinical applications remain speculative.

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

174.115698455 g/mol

Monoisotopic Mass

174.115698455 g/mol

Heavy Atom Count

13

Melting Point

98-100 °C

UNII

BIK35ACJ0Q

Related CAS

5118-26-3 (monoacetate)
66654-22-6 (mesylate)
879-36-7 (mono-hydrochloride)

Dates

Modify: 2024-08-08

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